molecular formula C15H15ClN4O6S B022764 Chlorimuron-ethyl CAS No. 90982-32-4

Chlorimuron-ethyl

Cat. No. B022764
CAS RN: 90982-32-4
M. Wt: 414.8 g/mol
InChI Key: NSWAMPCUPHPTTC-UHFFFAOYSA-N
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Patent
US04645530

Procedure details

To 1.0 g of 2-amino-4-chloro-6-methoxypyrimidine suspended in 25 ml of dry CH2Cl2 was added 1.53 g of ethyl 2-(isocyanatosulfonyl)benzoate (prepared by procedures taught in U.S. Pat. No. 4,305,884). The reaction mixture was stirred at ambient temperature for three days. The solvent was stripped and the product was recrystallized from butyl chloride to give a white solid with m.p. 198°-201°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1.[N:11]([S:14]([C:17]1[CH:27]=[CH:26][CH:25]=[CH:24][C:18]=1[C:19]([O:21][CH2:22][CH3:23])=[O:20])(=[O:16])=[O:15])=[C:12]=[O:13]>C(Cl)Cl>[CH2:22]([O:21][C:19](=[O:20])[C:18]1[CH:24]=[CH:25][CH:26]=[CH:27][C:17]=1[S:14]([NH:11][C:12]([NH:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1)=[O:13])(=[O:15])=[O:16])[CH3:23]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)OC
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
N(=C=O)S(=O)(=O)C1=C(C(=O)OCC)C=CC=C1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by procedures
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from butyl chloride
CUSTOM
Type
CUSTOM
Details
to give a white solid with m.p. 198°-201°

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C)OC(C1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)Cl)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.